Ly93 is a small molecule inhibitor that specifically targets SMS2, a key enzyme involved in the biosynthesis of sphingomyelin [, ]. Sphingomyelin is a ubiquitous sphingolipid found in cell membranes and plays a crucial role in various cellular processes, including signal transduction, cell proliferation, and apoptosis. By inhibiting SMS2, Ly93 disrupts sphingomyelin synthesis and influences downstream signaling pathways associated with various pathological conditions, including insulin resistance [] and epidural fibrosis [].
Ly93 is a chemical compound classified as a norditerpene. It is primarily derived from natural sources, particularly fungi, and exhibits a unique molecular structure that contributes to its biological activities. The classification of Ly93 falls under the category of organic compounds, specifically within the realm of terpenes, which are known for their diverse structures and functions in nature.
Ly93 is sourced mainly from fungal species, which are known to produce a variety of bioactive compounds. In terms of classification, Ly93 belongs to the labdane-type diterpenes, characterized by their complex carbon skeletons and specific structural motifs. The classification hierarchy for Ly93 includes:
This hierarchical structure aids in understanding the compound's relationships with other chemical entities and its potential applications in various fields, including pharmacology and biochemistry .
The synthesis of Ly93 can be achieved through various methods. One notable approach involves the extraction from natural sources, specifically fungi that produce this compound as a secondary metabolite. The technical details surrounding the synthesis process include:
These methods highlight the importance of natural product chemistry in obtaining Ly93 for further study .
The molecular structure of Ly93 is significant for its biological activity. The compound features a complex carbon skeleton typical of norditerpenes, which includes multiple rings and functional groups that contribute to its reactivity and interaction with biological systems.
The detailed analysis of its molecular structure can be performed using techniques such as X-ray crystallography or advanced NMR spectroscopy to elucidate its three-dimensional conformation .
Ly93 participates in various chemical reactions that are essential for its functionality in biological systems. Some notable reactions include:
These reactions are crucial for understanding how Ly93 interacts within biological pathways and its potential therapeutic applications .
The mechanism of action of Ly93 is primarily linked to its interactions with specific biological targets within cells. Preliminary studies suggest that Ly93 may exert its effects through:
Quantitative data regarding its efficacy and potency in these mechanisms would require further experimental validation through biochemical assays .
These properties are essential for determining the appropriate handling and application methods for Ly93 in laboratory settings .
Ly93 has garnered interest in several scientific fields due to its unique properties:
These applications highlight the importance of Ly93 in advancing our understanding of natural products and their potential benefits .
LY93 (C₂₁H₂₀N₂O₂; molecular weight: 332.40 g/mol) is a small-molecule inhibitor with the systematic name N-(pyridin-3-yl)-2-[(4-ethylphenoxy)methyl]benzamide. Its CAS registry number is 1883528-69-5 [1] [6]. The structure comprises three distinct moieties:
The SMILES notation (O=C(NC1=CC=CN=C1)C2=CC=CC=C2OCC3=C(CC)C=CC=C3) confirms a single isomer without chiral centers, eliminating stereoisomerism concerns [6]. Spectroscopic analyses reveal high solubility in DMSO (>250 mg/mL) but limited aqueous stability, necessitating storage at -20°C in lyophilized form [1] [6]. Computational models indicate a logP value of ~3.5, consistent with moderate membrane permeability [1].
Table 1: Molecular Characteristics of LY93
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₀N₂O₂ |
Molecular Weight | 332.40 g/mol |
CAS Registry Number | 1883528-69-5 |
SMILES | O=C(NC1=CC=CN=C1)C2=CC=CC=C2OCC3=C(CC)C=CC=C3 |
Solubility (DMSO) | >250 mg/mL |
Predicted logP | 3.5 (Moderate lipophilicity) |
LY93 exhibits nanomolar affinity for sphingomyelin synthase 2 (SMS2), with a reported IC₅₀ of 91 nM in enzymatic assays [1] [3] [6]. Selectivity profiling against structurally related enzymes demonstrates:
Surface plasmon resonance (SPR) studies confirm rapid association kinetics (kₐₚₚ = 2.1 × 10⁴ M⁻¹s⁻¹) and slow dissociation (k_d = 8.3 × 10⁻⁵ s⁻¹), indicating stable enzyme-inhibitor complex formation [3]. Mutagenesis data identify key SMS2 residues (Tyr¹⁵⁶, Glu¹⁵⁹) critical for LY93 binding, explaining its isoform specificity [8].
Table 2: Selectivity Profile of LY93 Against Lipid-Modifying Enzymes
Target Enzyme | IC₅₀ (nM) | Selectivity vs. SMS2 |
---|---|---|
Sphingomyelin Synthase 2 (SMS2) | 91 | Reference |
Sphingomyelin Synthase 1 (SMS1) | >10,000 | >100-fold |
Phospholipase Cγ | >50,000 | >500-fold |
Neutral Sphingomyelinase | >100,000 | >1,000-fold |
LY93 disrupts SMS2-catalyzed sphingomyelin (SM) biosynthesis, which transfers phosphocholine from phosphatidylcholine (PC) to ceramide. Key biochemical consequences include:
LY93’s inhibition perturbs lipid raft microdomains, validated by:
Table 3: Functional Outcomes of SMS2 Inhibition by LY93
Biological System | Treatment Regimen | Key Effects |
---|---|---|
C57BL/6J Mice | 100 mg/kg/day × 7 days (oral) | ↓ Plasma sphingomyelin (p < 0.01) |
ApoE KO Mice (Atherosclerosis) | 40 mg/kg/day (oral) | ↓ Aortic lesions (37%), ↓ Macrophage content |
High-Fat Diet Mice (Insulin Resistance) | 12.5 mg/kg/day (oral) | ↑ IRS-1/Akt phosphorylation, ↓ Fasting insulin |
PANC-02 Pancreatic Cancer Model | 10 mg/kg BID (oral) | ↓ TAM infiltration, ↓ Tumor growth (52%) |
Kinetic analyses reveal LY93 operates via non-competitive inhibition:
Molecular dynamics simulations suggest LY93 binds a transmembrane cavity adjacent to SMS2’s active site, inducing conformational changes that:
This allosteric mechanism distinguishes LY93 from substrate-mimetic inhibitors (e.g., D609) and explains its unique pharmacodynamic profile, including sustained suppression of SM synthesis without ceramide accumulation in vivo [4] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7